molecular formula C6H6O5S B13582593 Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone CAS No. 62814-94-2

Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone

Katalognummer: B13582593
CAS-Nummer: 62814-94-2
Molekulargewicht: 190.18 g/mol
InChI-Schlüssel: WHPAZJMXEISDBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone is a heterocyclic compound with a unique structure that includes both sulfur and oxygen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-c]furan derivative with an oxidizing agent to introduce the tetrone functionality. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism by which hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thieno[3,4-c]furan-1,3-dione: A related compound with a similar ring structure but lacking the tetrone functionality.

    Thieno[3,4-b]furan: Another similar compound with a different arrangement of the sulfur and oxygen atoms.

Uniqueness

Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone is unique due to the presence of both sulfur and oxygen atoms within its ring system, as well as the tetrone functionality. This combination of features gives it distinct chemical and physical properties that can be exploited in various applications.

Eigenschaften

CAS-Nummer

62814-94-2

Molekularformel

C6H6O5S

Molekulargewicht

190.18 g/mol

IUPAC-Name

5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione

InChI

InChI=1S/C6H6O5S/c7-5-3-1-12(9,10)2-4(3)6(8)11-5/h3-4H,1-2H2

InChI-Schlüssel

WHPAZJMXEISDBJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(CS1(=O)=O)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.